4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound belonging to the class of benzo[1,4]oxazines. This compound features an allyl group and an amino substituent, which contribute to its unique chemical properties and potential applications in various scientific fields. The molecular formula of this compound is , with a molecular weight of 287.34 g/mol .
The compound is classified as a benzo[1,4]oxazine derivative, which is characterized by a benzene ring fused to a five-membered oxazine ring. Its structural complexity arises from the presence of various functional groups, including an allyl group and an amino group. This classification places it in a category of compounds that are often explored for their biological activities and potential therapeutic applications.
The synthesis of 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods, with one notable approach involving the oxidative construction of the benzo[1,4]oxazine framework. A common method utilizes α-branched primary amines and ortho-benzoquinones in the presence of iodine and a Brønsted base such as triethylamine. This reaction proceeds via the formation of a ketimine intermediate followed by intramolecular ring closure to yield the oxazine structure .
The reaction mechanism typically involves:
The molecular structure of 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one features:
The compound's structural representation can be described using its SMILES notation: O=C1N(CC=C)C2=CC(C3=CSC(N)=N3)=CC=C2OC1
, and its InChI key is PWAJPIUDGFOHCJ-UHFFFAOYSA-N
. The compound exists as a solid at room temperature.
The chemical reactivity of 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one can be explored through various reactions:
These reactions are facilitated by the presence of functional groups that enhance nucleophilicity or electrophilicity, allowing for diverse synthetic pathways leading to further derivatives or related compounds.
The mechanism of action for compounds like 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one often involves interactions at the molecular level that affect biological systems. For instance:
While specific data on the mechanism of action for this compound may be limited, its structural features suggest potential interactions with biological targets that warrant further investigation.
The physical properties include:
Key chemical properties include:
Relevant data on safety and handling indicate that this compound should be treated with caution due to potential hazards associated with similar chemical structures .
The unique structure of 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one suggests several potential applications:
Research into this compound's properties and applications is ongoing, highlighting its significance in both academic and industrial contexts.
The systematic name 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one follows IUPAC conventions precisely, defining its core structure and substituents. The parent heterocycle is identified as 2H-benzo[b][1,4]oxazin-3(4H)-one, indicating a benzofused [1,4]oxazine ring system with a ketone at position 3. The prefix "4-Allyl" specifies the allyl group (-CH₂-CH=CH₂) attached to the nitrogen atom (N4) of the oxazine ring. The "6-amino" prefix denotes the amino group (-NH₂) located at position 6 on the benzene ring. This nomenclature unambiguously defines the molecular framework and substitution pattern [1] [2] [9].
Alternative names and representations found in chemical databases and vendor catalogs include:
Structural Classification and Key Features:The compound belongs to the 1,4-benzoxazin-3-one class of heterocycles, characterized by a benzene ring fused to a six-membered 1,4-oxazine ring containing a ketone functionality at position 3. Key structural features defining its chemical behavior include:
Representative Identifiers:
O=C1N(CC=C)C2=CC(C3=CSC(N)=N3)=CC=C2OC1
(For the 6-(2-aminothiazol-4-yl) variant) [2] [5]PWAJPIUDGFOHCJ-UHFFFAOYSA-N
(For the 6-(2-aminothiazol-4-yl) variant) [2] [5]C₁₄H₁₃N₃O₂S
(For the 6-(2-aminothiazol-4-yl) variant) [2] [5]Table 1: Nomenclature and Identifiers of Key Benzoxazinone Derivatives
Systematic Name | Alternative Name/Description | CAS Registry Number | Molecular Formula | Key Identifier (SMILES/InChIKey) |
---|---|---|---|---|
4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one | Sigma-Aldrich OTV000961 | Not Provided | C₁₄H₁₃N₃O₂S | SMILES: O=C1N(CC=C)C2=CC(C3=CSC(N)=N3)=CC=C2OC1 [2] |
4-Allyl-6-(2-amino-5-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one | Sigma-Aldrich OTV000981 | Not Provided | C₁₅H₁₅N₃O₂S | SMILES: O=C1N(CC=C)C(C=C(C=C2)C3=C(C)SC(N)=N3)=C2OC1 [1] |
8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one | Building Block | 321126-82-3 | C₈H₈N₂O₂ | Smiles: NC1=C2/OCC(=O)N/C2=C/C=C\1 [6] |
6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one | Building Block | 103361-44-0 | C₁₀H₁₂N₂O₂ | Smiles: O=C1COC2=CC=C(N)C=C2N1CC [8] |
The investigation of 1,4-benzoxazin-3-ones as pharmacologically active scaffolds has a well-established history spanning several decades. Early research primarily focused on simpler derivatives, exploring their potential as antibacterial agents, central nervous system modulators, and anti-inflammatory compounds. The structural evolution towards incorporating amino groups on the benzofused ring and diverse N-substituents, such as the allyl group in 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one, emerged from efforts to optimize biological activity and physicochemical properties.
A significant historical milestone relevant to this compound class was the discovery of the platelet aggregation inhibitory activity of substituted 2H-benzo[b][1,4]oxazin-3(4H)-ones. Landmark studies demonstrated that derivatives like compound 7a exhibited potent inhibitory effects on ADP-induced platelet aggregation (IC₅₀ = 10.14 μmol/L), providing proof-of-concept for benzoxazinones as modulators of thrombotic pathways, although less potent than established drugs like ticlopidine at the time [4]. This early work established the benzoxazinone core as a viable scaffold for medicinal chemistry optimization.
The introduction of the allyl group at the N4 position represents a strategic modification driven by several factors:
Concurrently, the placement of an amino group at position 6 evolved from research showing that electron-donating substituents at specific positions on the benzene ring significantly enhanced interactions with biological targets. Studies on derivatives like 8-amino-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 321126-82-3) [6] and 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (CAS 103361-44-0) [8] demonstrated the importance of the amino group for potency in various assay systems, paving the way for its inclusion in more complex molecules like the 4-allyl derivative. This specific combination—allyl at N4 and amino at C6—positions the compound at an intersection point in the historical development of benzoxazinones, incorporating features known to enhance bioactivity while offering points for further diversification.
4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one and its close derivatives, particularly those incorporating aminothiazole units (e.g., 4-Allyl-6-(2-aminothiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one), hold substantial significance as versatile pharmacophores and chemical building blocks in modern drug discovery. Their value stems from several key attributes intrinsic to their structure and the resulting biological activities observed in related benzoxazinone derivatives:
Privileged Scaffold Characteristics: The 1,4-benzoxazin-3-one core is recognized as a "privileged scaffold" due to its ability to display diverse biological activities through strategic substitution. Its moderate molecular weight and balanced lipophilicity/hydrophilicity profile make it an excellent starting point for developing drug-like molecules. The scaffold inherently possesses hydrogen bond acceptor and donor capabilities (from the lactam carbonyl and NH, and the amino group), facilitating interactions with biological targets [4] [7] [10].
Structural Determinants for Target Engagement: Specific substituents critically influence target selectivity and potency:
Table 2: Therapeutic Areas Explored with Benzoxazinone Derivatives Structurally Related to 4-Allyl-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one
Therapeutic Area | Target/Mechanism | Key Finding in Related Derivatives | Reference |
---|---|---|---|
Oncology (Hematologic Malignancies) | CDK9 Inhibition → Transcriptional Downregulation (Mcl-1, c-Myc) | Compound 32k (Benzoxazinone derivative): Potent & selective CDK9 inhibitor; Induces apoptosis; Significant in vivo efficacy in xenografts via intermittent dosing. | [7] |
Cardiovascular/Thrombosis | Platelet Aggregation Inhibition (ADP pathway) | Benzoxazinone derivatives (e.g., 7a): Inhibit ADP-induced platelet aggregation (IC₅₀ 10.14-18.83 μmol/L). | [4] |
Diabetes Management | Pancreatic α-Amylase & Intestinal α-Glucosidase Inhibition | Polyheterocyclic benzoxazinone derivatives (e.g., 5a, 5o, 5n, 5e): Show high in silico binding affinity (-9.1 to -9.9 kcal/mol) against key enzymes regulating post-prandial glucose. Exhibit favorable ADME properties (Lipinski compliant, high intestinal absorption). | [10] |
Antimicrobial | Various (e.g., bacterial histidine kinase) | Benzoxazinone derivatives identified as inhibitors of bacterial targets (Antibacterial Agent A). Note: Specific data on allyl-amino derivatives not provided in results. | [10] |
Neuroprotection | Undisclosed (Brain injury models) | Benzoxazinone derivative B demonstrated neuroprotective effects. Note: Specific data on allyl-amino derivatives not provided in results. | [10] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4